N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide
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Overview
Description
N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted benzonitriles under acidic conditions. The reaction proceeds through the formation of intermediate triazoles, which are then further functionalized to introduce the nitrobenzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Known for its antiviral activity.
N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROPANAMIDE: Another triazolopyrimidine derivative with potential therapeutic applications.
Uniqueness
N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-NITROBENZAMIDE stands out due to its unique combination of chlorophenyl and fluorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H16ClFN6O3 |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C24H16ClFN6O3/c25-17-7-1-14(2-8-17)20-13-21(15-3-9-18(26)10-4-15)31-24(27-20)29-23(30-31)28-22(33)16-5-11-19(12-6-16)32(34)35/h1-13,21H,(H2,27,28,29,30,33) |
InChI Key |
ZBHKQCSFTHXCMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl)F |
Origin of Product |
United States |
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